molecular formula C41H67F4NO15S2 B12046852 Lipoamido-PEG12-TFP ester

Lipoamido-PEG12-TFP ester

Cat. No.: B12046852
M. Wt: 954.1 g/mol
InChI Key: GMQGFJRAMYKVOM-UHFFFAOYSA-N
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Description

Lipoamido-PEG12-TFP ester is a single molecular weight, discrete polyethylene glycol (PEG) modification reagent. It consists of alpha-lipoic acid and a 2,3,5,6-tetrafluorophenyl (TFP) ester on opposite ends of a medium-length PEG spacer. The lipoic acid group forms two coordinate covalent bonds with metals, especially gold and silver, while the TFP ester reacts with free amines to form amide bonds .

Preparation Methods

The synthesis of Lipoamido-PEG12-TFP ester involves the conjugation of the carboxyl end of the PEG to an amino group to form an amide bond. The TFP ester end of the molecule reacts optimally with amines at pH 7.5 – 8.0. The lipoic acid end of the PEG linker can then be reacted with metals such as gold or silver. If reduction to dihydrolipoic acid (DHLA) is preferred, Tris (2-carboxyethyl)phosphine (TCEP) can be used to reduce lipoic acid to DHLA rapidly .

Chemical Reactions Analysis

Lipoamido-PEG12-TFP ester undergoes several types of chemical reactions:

Scientific Research Applications

Lipoamido-PEG12-TFP ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Lipoamido-PEG12-TFP ester involves the formation of stable dative bonds between the lipoic acid group and metals such as gold and silver. The TFP ester reacts with free amines to form amide bonds, facilitating the crosslinking of molecules with amine functional groups to metal surfaces .

Comparison with Similar Compounds

Lipoamido-PEG12-TFP ester is unique due to its ability to form stable dative bonds with metals and its superior hydrolytic stability compared to N-hydroxysuccinimidyl (NHS) esters. Similar compounds include:

Properties

Molecular Formula

C41H67F4NO15S2

Molecular Weight

954.1 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(dithiolan-3-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C41H67F4NO15S2/c42-35-33-36(43)40(45)41(39(35)44)61-38(48)5-8-49-10-12-51-14-16-53-18-20-55-22-24-57-26-28-59-30-31-60-29-27-58-25-23-56-21-19-54-17-15-52-13-11-50-9-7-46-37(47)4-2-1-3-34-6-32-62-63-34/h33-34H,1-32H2,(H,46,47)

InChI Key

GMQGFJRAMYKVOM-UHFFFAOYSA-N

Canonical SMILES

C1CSSC1CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)OC2=C(C(=CC(=C2F)F)F)F

Origin of Product

United States

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